Technical Guide: Spectroscopic Characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Technical Guide: Spectroscopic Characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for the title compound, structured to offer both procedural guidance and interpretive insights.
Abstract
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a complex piperidine derivative with significant potential as a scaffold in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring an N-benzoyl group, a ketone, and two diastereotopic methyl ester groups, necessitates a thorough structural confirmation that can only be achieved through a multi-pronged spectroscopic approach. This technical guide details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data for this compound. It serves as a practical reference for researchers, providing not only expected data but also the causal reasoning behind the experimental protocols and spectral interpretations, thereby ensuring scientific rigor and trustworthiness in the structural elucidation process.
Introduction
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The functionalization of this core structure allows for the fine-tuning of pharmacological properties. Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (CAS 1255663-98-9) represents a highly functionalized intermediate, offering multiple points for further chemical modification. The benzoyl group provides steric and electronic influence, the ketone at the 5-position offers a site for nucleophilic attack, and the dicarboxylate esters at the 2- and 4-positions can be hydrolyzed, reduced, or otherwise transformed.
Given this complexity, unambiguous structural verification is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure. This guide will systematically deconstruct the molecule through the lenses of NMR, IR, and MS, demonstrating how these techniques work in concert to provide a complete and validated structural picture.
Molecular Structure Analysis
The structural integrity of the compound is the foundation of its chemical behavior. Understanding the connectivity and stereochemistry is the primary goal of this spectroscopic investigation.
Molecular Formula: C₁₆H₁₇NO₆[1]
Molecular Weight: 319.31 g/mol
Key Structural Features:
-
Piperidine Core: A six-membered heterocyclic amine.
-
N-Benzoyl Group: An amide linkage that introduces aromaticity and restricts rotation around the C-N bond.
-
5-Oxo Group: A ketone functionality within the piperidine ring.
-
Dimethyl Dicarboxylate: Two methyl ester groups at positions 2 and 4, creating chiral centers and complex proton and carbon environments.
Caption: Structure of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate.
Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the restricted rotation around the N-benzoyl amide bond, some signals may appear broadened or as a mixture of rotamers at room temperature.[2]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Chloroform-d (CDCl₃) is a common choice for initial analysis.
-
Instrumentation: The spectra are recorded on a 400 MHz (or higher) spectrometer.[4]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a standard pulse sequence.
-
Set a spectral width appropriate for proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).
-
A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H connectivities and direct C-H attachments, respectively.[5]
The following table presents plausible data based on the analysis of structurally similar N-benzoyl piperidine derivatives.[2][6][7]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity, Integration, J (Hz) |
| 7.60 - 7.40 | m, 5H |
| 4.90 - 4.70 | m, 1H |
| 4.20 - 4.00 | m, 1H |
| 3.80 | s, 3H |
| 3.75 | s, 3H |
| 3.90 - 3.70 | m, 2H |
| 2.90 - 2.60 | m, 2H |
-
¹H NMR:
-
Aromatic Region (δ 7.60-7.40): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzoyl group.
-
Piperidine Ring Protons (δ 4.90-2.60): The protons on the piperidine ring are diastereotopic and exhibit complex splitting patterns. The protons at C2 and C4, being adjacent to electron-withdrawing ester groups, are expected to be the most downfield (δ 4.90-4.00). The protons at C6, adjacent to the amide nitrogen, and C3, flanked by two carbons, will appear further upfield. COSY experiments are essential to trace the H2-H3-H4 connectivity.
-
Methoxy Protons (δ 3.80, 3.75): The two sharp singlets, each integrating to 3 protons, are assigned to the two non-equivalent methyl ester groups. Their distinct chemical shifts are due to the different stereochemical environments at C2 and C4.
-
-
¹³C NMR:
-
Carbonyl Region (δ 205-168): Four distinct carbonyl signals are expected. The ketone at C5 will be the most downfield (δ ~205 ppm). The two ester carbonyls and the amide carbonyl will appear between δ 172-168 ppm.
-
Aromatic Region (δ 135-127): Signals corresponding to the six carbons of the benzoyl ring will be observed.
-
Aliphatic Region (δ 58-35): The signals for the five carbons of the piperidine ring and the two methoxy carbons are found here. The carbons C2 and C4, attached to oxygen, are the most downfield in this region. An HSQC experiment would definitively link each carbon to its attached proton(s).
-
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
Sample Preparation: Dissolve a small amount of the solid compound (approx. 5-10 mg) in a few drops of a volatile solvent like dichloromethane or acetone.[8]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[8]
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument first.
-
Acquire the sample spectrum over a typical range (e.g., 4000-600 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.
-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic (Benzoyl) |
| 2990-2850 | C-H Stretch | Aliphatic (Piperidine & -OCH₃)[9] |
| ~1745 | C=O Stretch | Ester Carbonyls |
| ~1720 | C=O Stretch | Ketone Carbonyl (C5) |
| ~1645 | C=O Stretch | Amide Carbonyl (N-Benzoyl) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
The IR spectrum provides clear evidence for all key functional groups. The most informative region is the carbonyl stretching region (1800-1600 cm⁻¹). The presence of three distinct, strong absorption bands confirms the ketone, ester, and amide functionalities. The ester C=O stretch typically appears at the highest frequency (~1745 cm⁻¹), followed by the ketone (~1720 cm⁻¹), and finally the amide C=O band (~1645 cm⁻¹), which has a lower frequency due to resonance with the nitrogen lone pair. The presence of both aromatic and aliphatic C-H stretching bands further corroborates the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, non-volatile molecule.[10][11]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[12][13]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[14]
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass to within a few parts per million (ppm), allowing for unambiguous molecular formula confirmation.
-
| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |
| [M+H]⁺ | C₁₆H₁₈NO₆⁺ | 320.1134 | Protonated Molecular Ion |
| [M+Na]⁺ | C₁₆H₁₇NNaO₆⁺ | 342.0954 | Sodium Adduct |
| [M-OCH₃+H]⁺ | C₁₅H₁₅NO₅⁺ | 289.0923 | Loss of a methoxy group |
| [M-CO₂CH₃+H]⁺ | C₁₅H₁₅NO₄⁺ | 289.0974 | Loss of a carbomethoxy group |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0340 | Benzoyl cation |
The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 320.1134. An HRMS measurement confirming this exact mass provides strong evidence for the molecular formula C₁₆H₁₇NO₆. Common fragmentation pathways for N-benzoyl piperidines include the cleavage of the benzoyl group, resulting in a prominent peak at m/z 105 for the benzoyl cation.[15][16] Other likely fragmentations involve the loss of the ester functionalities from the piperidine ring.
Integrated Spectroscopic Analysis Workflow
The confirmation of a chemical structure is not a linear process but an integrated workflow where data from each technique corroborates the others.
Caption: Integrated workflow for spectroscopic structural validation.
Conclusion
The structural elucidation of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid and definitive confirmation of the key carbonyl functional groups (amide, ketone, and ester). Finally, high-resolution mass spectrometry validates the elemental composition through an exact mass measurement of the molecular ion. Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure of the title compound and enabling its confident use in further research and development.
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